molecular formula C8H7FN2O B1614428 4-fluoro-7-methoxy-1H-indazole CAS No. 1000341-74-1

4-fluoro-7-methoxy-1H-indazole

Cat. No. B1614428
M. Wt: 166.15 g/mol
InChI Key: IMRWTEVYVSFJKW-UHFFFAOYSA-N
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Description

4-Fluoro-7-methoxy-1H-indazole is a chemical compound with the formula C₈H₇FN₂O . It is a type of chemical entity and a subclass of a chemical compound . This compound is a fluorinated indazole heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of 1H-indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of 4-fluoro-7-methoxy-1H-indazole consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . The canonical SMILES for this compound is COC1=C2C (=C (C=C1)F)C=NN2 .


Chemical Reactions Analysis

4-Fluoro-1H-indazole can readily be further functionalized via nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The mass of 4-fluoro-7-methoxy-1H-indazole is 166.1527 dalton . More detailed physical and chemical properties were not found in the retrieved papers.

Safety And Hazards

While specific safety and hazards information for 4-fluoro-7-methoxy-1H-indazole was not found, it’s important to handle all chemical compounds with care, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on further optimizing these synthesis methods and exploring the potential medicinal applications of these compounds .

properties

IUPAC Name

4-fluoro-7-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRWTEVYVSFJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646725
Record name 4-Fluoro-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-7-methoxy-1H-indazole

CAS RN

1000341-74-1
Record name 4-Fluoro-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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